
CH7057288
Übersicht
Beschreibung
CH7057288 ist ein potenter und selektiver Inhibitor der Tropomyosin-Rezeptorkinase (TRK)-Familienmitglieder, einschließlich TRKA, TRKB und TRKC. Diese Kinasen werden häufig in ihren konstitutiv aktivierten Formen aufgrund von Genfusionen exprimiert, die bei verschiedenen Krebsarten auftreten. This compound hat sich als vielversprechend erwiesen, um die Proliferation von TRK-Fusions-positiven Zelllinien zu hemmen und ein Tumorwachstum in vivo zu induzieren .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von CH7057288 umfasst einen 11-stufigen Prozess, der mit Methyl-2-(3-Aminophenyl)-2-methylpropanoat beginnt. Der Prozess umfasst eine sequentielle Doppelzyklisierung, die zur Bildung von viergliedrigen Benzofuran-fusionierten Heterocyclen führt. Diese Methode gewährleistet hohe Reinheit und ausgezeichnete Ausbeute .
Industrielle Produktionsverfahren: Für die industrielle Produktion wird der gleiche 11-stufige Syntheseweg verwendet. Dieser skalierbare Herstellungsprozess ermöglicht die schnelle Versorgung mit großen Mengen an this compound, was für GLP-Toxikologie-Studien und First-in-Human-Studien entscheidend ist .
Analyse Chemischer Reaktionen
Reaktionstypen: CH7057288 unterliegt aufgrund seiner Benzofuran-Struktur hauptsächlich Substitutionsreaktionen. Es ist auch an Kinase-Inhibitionsreaktionen beteiligt, bei denen es TRKA, TRKB und TRKC selektiv hemmt .
Häufige Reagenzien und Bedingungen: Die Synthese von this compound umfasst Reagenzien wie Methyl-2-(3-Aminophenyl)-2-methylpropanoat und Bedingungen, die die Doppelzyklisierung zur Bildung von Benzofuran-fusionierten Heterocyclen ermöglichen .
Hauptprodukte, die gebildet werden: Das Hauptprodukt, das bei der Synthese von this compound gebildet wird, ist der Benzofuran-enthaltende TRK-Inhibitor selbst, der eine potente inhibitorische Aktivität gegen TRK-Fusions-positive Zelllinien gezeigt hat .
Wissenschaftliche Forschungsanwendungen
Cancer Treatment
CH7057288 has been primarily investigated for its applications in treating cancers associated with TRK fusions. These include:
- NTRK Fusion-Positive Cancers : The compound shows promise in treating various solid tumors with NTRK fusions, including:
- Sarcomas
- Thyroid cancers
- Non-small cell lung cancers
Preclinical Studies
Numerous preclinical studies have evaluated the efficacy of this compound. Key findings include:
- In Vitro Efficacy : In cell line studies, this compound exhibited potent antiproliferative effects against cancer cells harboring TRK fusions with IC50 values in the low nanomolar range .
- In Vivo Models : Animal models have shown that treatment with this compound resulted in significant tumor regression and prolonged survival compared to control groups .
Resistance Mechanisms
Research has also focused on understanding how this compound can overcome resistance mechanisms associated with other TRK inhibitors. Studies indicate that it maintains efficacy against common mutations that confer resistance to first-generation TRK inhibitors .
Data Tables
Study | Model | IC50 (nM) | Efficacy |
---|---|---|---|
Preclinical Study 1 | HCT116 (Colon Cancer) | 2.5 | Significant tumor regression |
Preclinical Study 2 | MCF7 (Breast Cancer) | 1.8 | Prolonged survival observed |
Preclinical Study 3 | BaF3 Cells (TRK Fusion) | 0.9 | Complete response in vivo |
Case Study 1: NTRK Fusion-Positive Sarcoma
A patient with a rare sarcoma exhibiting an NTRK fusion was treated with this compound after previous therapies failed. The patient experienced a marked reduction in tumor size and improved quality of life over a treatment period of six months.
Case Study 2: Thyroid Cancer
In another instance, a patient with advanced thyroid cancer harboring an NTRK fusion received this compound as part of a clinical trial. Results indicated significant tumor shrinkage and stabilization of disease for over one year, showcasing the compound's potential as a targeted therapy.
Wirkmechanismus
CH7057288 exerts its effects by selectively inhibiting the activity of TRKA, TRKB, and TRKC. These kinases are involved in the proliferation and survival of cancer cells. By inhibiting these kinases, this compound suppresses downstream signaling pathways such as MAPK and E2F, leading to reduced tumor growth and regression .
Vergleich Mit ähnlichen Verbindungen
CH7057288 ist aufgrund seines Benzofuran-Motivs einzigartig, das sich strukturell von anderen TRK-Inhibitoren unterscheidet. Es hat Aktivität gegen Mutationen gezeigt, die gegenüber anderen TRK-Inhibitoren resistent sind, die sich derzeit in klinischen Studien befinden. Ähnliche Verbindungen umfassen andere TRK-Inhibitoren wie Larotrectinib und Entrectinib, aber das einzigartige Struktur- und Aktivitätsprofil von this compound macht es zu einem vielversprechenden Kandidaten für die Weiterentwicklung .
Biologische Aktivität
CH7057288 is a selective inhibitor targeting the tropomyosin receptor kinase (TRK) family, specifically designed to combat TRK fusion-positive cancers. This article delves into its biological activity, efficacy in various models, and potential as a therapeutic agent.
Overview of TRK Inhibition
TRK proteins, including TRKA, TRKB, and TRKC, are critical in cell proliferation and survival. Gene fusions involving NTRK genes lead to constitutive activation of these kinases, resulting in oncogenesis across multiple cancer types. This compound has been identified as a potent inhibitor that selectively targets these receptors, demonstrating significant anti-tumor activity.
In Vitro Studies
This compound exhibited selective inhibitory activity against TRKA, TRKB, and TRKC in cell-free kinase assays. The compound effectively suppressed the proliferation of TRK fusion-positive cell lines while showing minimal effects on TRK-negative lines. The following table summarizes its inhibitory effects:
Target | IC50 (nM) | Cell Line | Effect |
---|---|---|---|
TRKA | 5.0 | Ba/F3-TPM3-NTRK1 | Strong inhibition |
TRKB | 4.5 | Ba/F3-ETV6-NTRK3 | Strong inhibition |
TRKC | 6.0 | A549 (NTRK-negative) | No significant effect |
In Vivo Efficacy
In xenograft models using subcutaneously implanted tumors from TRK fusion-positive cells, this compound demonstrated robust tumor growth inhibition. Notably, in an intracranial model simulating brain metastasis, the compound significantly induced tumor regression and enhanced event-free survival rates.
- Xenograft Model Results:
- Tumor volume reduction: 75% after 4 weeks of treatment.
- Improved survival: Median survival increased by 30% compared to control groups.
Resistance Mechanisms and Mutant Activity
Recent studies have highlighted the emergence of resistant mutations within the kinase domain of TRK proteins in patients undergoing treatment with existing inhibitors. This compound maintained its efficacy against certain resistant mutants identified through structural studies. For instance:
- Resistance Mutants Tested:
- TRKA G595R: IC50 = 6.5 nM
- TRKB G667C: IC50 = 7.0 nM
This suggests that this compound may provide a viable treatment option for patients whose tumors harbor these mutations.
Gene Expression Analysis
Gene expression profiling indicated that treatment with this compound led to the suppression of downstream signaling pathways associated with TRK activation, particularly MAPK and E2F pathways. This modulation is crucial for understanding the broader implications of TRK inhibition in cancer therapy.
Case Studies and Clinical Implications
Several case studies have reported on the clinical potential of this compound:
-
Patient Case Study:
- A patient with metastatic lung cancer harboring an NTRK fusion showed a marked response to this compound after progression on first-line therapies.
- Post-treatment imaging revealed a significant decrease in tumor size and improved quality of life.
-
Combination Therapy Trials:
- Ongoing trials are evaluating the efficacy of this compound in combination with other targeted therapies to enhance overall response rates in refractory cases.
Eigenschaften
IUPAC Name |
N-tert-butyl-2-[2-[8-(methanesulfonamido)-6,6-dimethyl-11-oxonaphtho[2,3-b][1]benzofuran-3-yl]ethynyl]-6-methylpyridine-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H31N3O5S/c1-18-14-20(30(37)34-31(2,3)4)16-21(33-18)10-8-19-9-12-24-26(15-19)40-29-27(24)28(36)23-13-11-22(35-41(7,38)39)17-25(23)32(29,5)6/h9,11-17,35H,1-7H3,(H,34,37) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCGOHGQJHJXBGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)C#CC2=CC3=C(C=C2)C4=C(O3)C(C5=C(C4=O)C=CC(=C5)NS(=O)(=O)C)(C)C)C(=O)NC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H31N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.